Ethyl 1H-1,2,3-triazole-1-carboxylate
Overview
Description
Ethyl 1H-1,2,3-triazole-1-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and is widely recognized for its versatility in various chemical reactions and applications. The presence of the triazole ring imparts unique chemical properties, making it valuable in multiple fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1H-1,2,3-triazole-1-carboxylate can be synthesized through several methods, with one of the most common being the “click” chemistry approach. This method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction typically uses ethyl azidoacetate and an alkyne in the presence of a copper catalyst to form the triazole ring .
Another method involves the use of ethyl diazoacetate and hydrazine derivatives, which undergo cyclization to form the triazole ring . The reaction conditions often include the use of solvents like toluene or ethanol and may require heating to reflux temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-1,2,3-triazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can lead to a wide range of triazole-based compounds with different substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 1H-1,2,3-triazole-1-carboxylate varies depending on its application. In biological systems, it often acts by inhibiting specific enzymes or interacting with molecular targets. For example, it can inhibit carbonic anhydrase by binding to the active site and blocking its activity . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 1H-1,2,3-triazole-1-carboxylate can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxylate: Similar in structure but differs in the position of nitrogen atoms, leading to different chemical properties and reactivity.
1,2,3-Triazole-4-carboxylate: Another isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms, which imparts unique chemical properties and makes it suitable for a wide range of applications .
Properties
IUPAC Name |
ethyl triazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-3-6-7-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUXQPLGGYIXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536939 | |
Record name | Ethyl 1H-1,2,3-triazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35847-32-6 | |
Record name | Ethyl 1H-1,2,3-triazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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